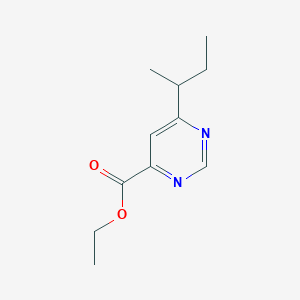

Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 6-butan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-8(3)9-6-10(13-7-12-9)11(14)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQVUXRMMCQZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NC=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate with key analogs from the evidence, focusing on substituent effects, physical properties, and applications:

Substituent Effects on Reactivity and Stability

- Branched Alkyl Groups (e.g., butan-2-yl) : Bulky substituents like butan-2-yl likely reduce solubility in polar solvents but enhance lipid membrane permeability, making such compounds candidates for CNS-targeting drugs. In contrast, smaller alkyl groups (e.g., methyl in ) improve crystallinity and ease of purification.

- Electron-Withdrawing Groups (e.g., CF3) : The trifluoromethyl group in increases electrophilicity at the pyrimidine ring, favoring nucleophilic substitutions. It also improves metabolic stability, a key trait in agrochemicals.

- Boronate Esters : The dioxaborolane group in facilitates cross-coupling reactions, enabling modular synthesis of biaryl systems.

Spectral Characterization

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1700 cm⁻¹, as seen in . Substituents like CF3 may shift this peak due to electron withdrawal.

- NMR : The butan-2-yl group would produce distinct splitting patterns in ¹H NMR (e.g., a multiplet for the CH(CH2CH3)2 moiety), contrasting with the singlet for methyl groups in .

Actividad Biológica

Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate is a compound belonging to the pyrimidine family, which has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with an ethyl ester and a butan-2-yl group. The synthesis typically involves the esterification of 6-(butan-2-yl)pyrimidine-4-carboxylic acid with ethanol, utilizing a strong acid catalyst under reflux conditions. This method allows for the efficient production of the compound, which serves as an intermediate in various synthetic pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activities, particularly those involved in inflammatory processes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it effectively inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Table 1: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 0.05 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

This table illustrates the potency of this compound compared to the well-known anti-inflammatory drug celecoxib, indicating its potential as a therapeutic agent.

Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. The effective dose (ED50) was calculated to be approximately 10 μM, showcasing its potential in treating inflammatory conditions.

- Cytotoxicity Assessment : In cancer research, the compound was evaluated for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). Results indicated that this compound exhibited selective cytotoxicity with IC50 values ranging from 5 to 15 μM depending on the cell line tested.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that variations in substituents on the pyrimidine ring can enhance or diminish its pharmacological effects:

Table 2: SAR Insights

| Substituent | Activity Impact |

|---|---|

| Methyl group | Increased COX inhibition |

| Hydroxyl group | Enhanced antimicrobial activity |

| Larger alkyl groups | Reduced anti-inflammatory effects |

These insights inform future synthetic efforts aimed at optimizing the compound's efficacy and selectivity.

Métodos De Preparación

Multicomponent Biginelli-Type Synthesis

- Method: A three-component reaction involving ethyl cyanoacetate, an aldehyde (bearing the butan-2-yl substituent or precursor), and thiourea or urea in the presence of a catalyst.

- Catalysts: Diisopropylethylammonium acetate (DIPEAc) has been demonstrated as an efficient catalyst promoting rapid synthesis at room temperature with high yields (up to 94%) in related pyrimidine systems.

- Solvents: Ethanol or green solvents such as PEG-400 or ionic liquids have been used, with DIPEAc in ethanol providing optimal results.

- Reaction Conditions: Typically room temperature, short reaction times (45 min to a few hours).

- Yields: Reported yields for similar pyrimidine compounds range from 80% to 94% depending on substituents and catalyst choice.

| Entry | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | No catalyst | Ethanol | 9 h | Trace |

| 2 | Cs2CO3 | Ethanol | 7 h | 61 |

| 3 | p-TSA | Water | 7 h | 68 |

| 10 | DIPEAc | DIPEAc (solvent) | 45 min | 94 |

Cyclization of Enaminated Intermediates

- Method: Starting from α-fluoropropionoacetate esters, reaction with ammonia gas forms an enaminated intermediate. This intermediate undergoes cyclization with formamide under basic conditions to yield hydroxypyrimidine derivatives.

- Bases: Sodium methoxide or sodium ethoxide are preferred bases, with sodium methoxide favored for better control and yield.

- Solvents: Methanol or ethanol, with methanol preferred.

- Reaction Time: 10–24 hours.

- Advantages: Mild reaction conditions, cost-effective reagents, and suitability for industrial scale.

- Example: This method is used in the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine, a close structural analog, indicating potential applicability for this compound synthesis by substituent modification.

Functional Group Transformations on Pyrimidine Intermediates

- Halogenation: Chlorination of hydroxypyrimidine intermediates with phosphorous oxychloride to form chloropyrimidines.

- Bromination: α-position bromination of alkyl groups on pyrimidine rings using N-bromosuccinimide (NBS).

- Subsequent Substitutions: Brominated intermediates can be further reacted with nucleophiles to introduce the butan-2-yl group.

- Relevance: Such stepwise halogenation and substitution strategies are common in pyrimidine chemistry and may be adapted to install the butan-2-yl substituent at the 6-position.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Multicomponent Biginelli-type | Ethyl cyanoacetate, aldehyde, urea | DIPEAc | Ethanol/DIPEAc | 45 min – few hours | Up to 94 | Green catalyst, mild conditions, high efficiency |

| Enaminated intermediate cyclization | α-Fluoropropionoacetate, ammonia, formamide | Sodium methoxide | Methanol | 10–24 hours | Moderate to high | Industrially viable, mild, cost-effective |

| Halogenation & substitution | Hydroxypyrimidine, POCl3, NBS | None (reagents act as halogenating agents) | Various solvents | Hours | Moderate to high | Enables functional group modifications |

Experimental Considerations and Optimization

- Catalyst Choice: DIPEAc is superior for rapid, high-yielding multicomponent syntheses at room temperature.

- Base Selection: Sodium methoxide offers better control in cyclization steps.

- Solvent Effects: Methanol and ethanol are preferred for solubility and reaction control.

- Temperature Control: Mild temperatures (room temperature to 50°C) prevent side reactions.

- Reaction Monitoring: NMR (1H, 13C) and LC-MS are standard for product confirmation and purity assessment.

Summary of Research Findings

- The multicomponent Biginelli-type reaction catalyzed by DIPEAc provides a rapid and efficient synthetic route to pyrimidine derivatives structurally related to this compound.

- Cyclization of enaminated intermediates derived from α-fluoropropionoacetate esters under basic conditions is a robust method for constructing substituted pyrimidine cores.

- Halogenation followed by nucleophilic substitution enables installation of alkyl substituents such as butan-2-yl at the 6-position.

- Reaction conditions are generally mild, with good to excellent yields, and are amenable to scale-up for industrial applications.

Q & A

Basic Research Questions

Q. What are the key structural features of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate, and how do they influence reactivity?

- The compound features a pyrimidine core substituted at the 4-position with an ethyl ester group and at the 6-position with a branched butan-2-yl group. The ester moiety enhances solubility in organic solvents, while the bulky butan-2-yl substituent may sterically hinder electrophilic substitution reactions at the 6-position. This structural arrangement also impacts intermolecular interactions in crystallographic studies, as seen in analogous pyrimidine derivatives .

Q. What synthetic routes are commonly employed for this compound, and what conditions are critical for yield optimization?

- Synthesis typically involves multi-step reactions, such as:

- Step 1: Condensation of urea/thiourea with β-keto esters to form the pyrimidine ring.

- Step 2: Alkylation or nucleophilic substitution to introduce the butan-2-yl group.

Critical conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalysts like p-toluenesulfonic acid. Impurities from incomplete esterification or side reactions (e.g., over-alkylation) require purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR: Assigns proton environments (e.g., ester methyl at δ 1.3–1.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm).

- IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrimidine ring vibrations (C-N stretches at ~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 237.124) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Scenario: Discrepancies between predicted and observed NMR shifts.

- Methodology:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Compare with computational models (DFT calculations for chemical shift prediction).

- Validate via X-ray crystallography to resolve ambiguities in substituent positioning .

Q. What strategies optimize the synthesis of this compound for higher purity and yield?

- Challenge: Low yield due to competing side reactions.

- Solutions:

- Use microwave-assisted synthesis to reduce reaction time and byproducts.

- Optimize solvent polarity (e.g., switch from ethanol to acetonitrile) to favor nucleophilic substitution.

- Introduce protecting groups for the ester moiety during alkylation steps .

Q. How do computational methods aid in predicting the biological activity of this compound?

- Approach:

- Molecular Docking: Screen against target proteins (e.g., kinases) to predict binding affinity.

- QSAR Modeling: Correlate substituent electronic effects (e.g., Hammett constants) with observed bioactivity.

- ADMET Prediction: Assess pharmacokinetic properties (e.g., logP for membrane permeability) .

Q. What advanced crystallographic techniques validate the 3D structure of this compound?

- Techniques:

- Single-Crystal X-ray Diffraction (SHELX): Resolve bond lengths and angles (e.g., C4=O bond ~1.21 Å).

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess disorder in the butan-2-yl group.

- Twinned Data Refinement: Apply SHELXL for high-resolution datasets with twin-law corrections .

Q. How does the butan-2-yl substituent influence the compound’s interaction with biological targets?

- Mechanistic Insight:

- The branched alkyl chain enhances lipophilicity, improving membrane permeability.

- Steric effects may restrict binding to flat active sites (e.g., DNA intercalation), favoring interactions with hydrophobic pockets in enzymes.

- Comparative studies with linear alkyl analogs (e.g., butan-1-yl) can isolate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.